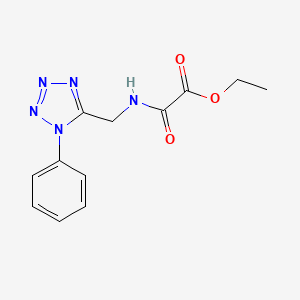

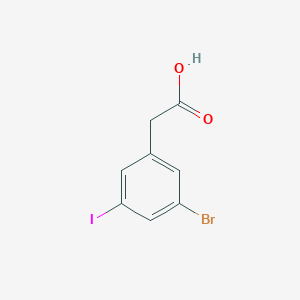

![molecular formula C27H25N3O3S B2504734 4-异丙氧基-N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺 CAS No. 476459-48-0](/img/structure/B2504734.png)

4-异丙氧基-N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules to achieve the desired structure. In the context of benzamide derivatives, one study reports the synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone as a starting material . This process is indicative of the methods used in medicinal chemistry to create compounds with potential biological applications. Similarly, another study describes the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, showcasing another approach to constructing benzamide derivatives . These methods are likely to be relevant for the synthesis of "4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide", although the specific steps and reagents would differ according to the unique functional groups and core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of organic compounds is typically characterized using spectroscopic techniques such as NMR (nuclear magnetic resonance), FT-IR (Fourier-transform infrared spectroscopy), and mass spectrometry. For instance, the N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide compound was characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular framework, functional groups, and the overall three-dimensional arrangement of atoms within the molecule. The molecular structure analysis of "4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" would similarly involve these spectroscopic methods to confirm the successful synthesis and to elucidate the structure of the compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through various chemical reactions. For example, the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles involves the use of phosphorus oxychloride and hydroxylamine, followed by cyclization with sodium hydride in dimethyl formamide . These reactions highlight the potential transformations that benzamide derivatives can undergo, which may include halogenation, cyclization, and nucleophilic substitution. The chemical reactions involving "4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" would depend on the functional groups present and the desired outcome, whether it be for further structural modification or for probing the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in biological systems. The studies mentioned do not provide explicit details on these properties; however, they are typically assessed during the compound's development phase . For "4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide", one would need to consider its solubility in various solvents, thermal stability, and potential for forming crystals, which are important for both handling the compound in the laboratory and for its potential use as a pharmaceutical agent.

Biological Evaluation

The biological evaluation of benzamide derivatives often includes testing for antibacterial, antifungal, anticancer, and enzyme inhibitory activities. For instance, the synthesized benzamide derivatives in one study were screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Another compound was evaluated for its antibacterial, antifungal, and anticancer activities, demonstrating the broad scope of biological assessments for these molecules . The bioactivity of "4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" would similarly be investigated to determine its potential therapeutic applications and to understand its mechanism of action within biological systems.

科学研究应用

合成和化学反应性

含噻吩、吡唑和苯并恶唑核的杂环化合物由于其多样的化学反应性和潜在应用而备受关注。例如,噻吩衍生物已被合成用于杂环合成,从而产生具有吡唑、异恶唑和嘧啶结构的化合物,这些化合物可用作进一步化学转化的构建模块或药物开发中的活性药效团 Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004)。类似地,已经探索了烯胺酮的合成和结构表征,突出了杂环化合物在创建复杂分子结构方面的多功能性 Brbot-Šaranović, A., Pavlović, G., & Cindrić, M. (2000)。

抗菌和抗炎应用

对新型抗菌和抗炎剂的探索通常涉及杂环化合物的合成和评估。新型吡唑、异恶唑、苯并恶杂卓、苯并噻杂卓和苯并二氮卓衍生物带有芳基磺酸酯部分,已制备并评估了它们的抗菌、抗真菌和抗炎活性,证明了杂环化合物在药物化学中的潜力 Kendre, B. V., Landge, M. G., & Bhusare, S. R. (2015)。类似地,噻吩[2,3-c]吡唑化合物已被合成并显示出显着的抗菌和抗炎活性,进一步说明了这些分子在药物开发中的效用 El-Dean, A. M. K., Zaki, R. M., & Abdulrazzaq, A. Y. (2015)。

作用机制

The mechanism of action of these compounds often involves interaction with various enzymes and proteins. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

The action of these compounds can also be influenced by environmental factors. For instance, oxidative stress in the cellular environment can affect the activity and efficacy of these compounds .

属性

IUPAC Name |

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S/c1-18(2)32-22-12-8-19(9-13-22)27(31)28-26-24-16-34-17-25(24)29-30(26)20-10-14-23(15-11-20)33-21-6-4-3-5-7-21/h3-15,18H,16-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDKHBHEGFNLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

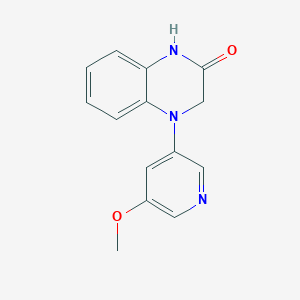

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)

![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)